molecular formula C10H11BrN2O2 B3083242 4-[(2-Bromoacetyl)amino]-N-methylbenzamide CAS No. 1138443-67-0

4-[(2-Bromoacetyl)amino]-N-methylbenzamide

Cat. No.: B3083242
CAS No.: 1138443-67-0
M. Wt: 271.11 g/mol
InChI Key: SIOWAQZYNLNNTE-UHFFFAOYSA-N
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Description

Foundational Overview of Benzamide (B126) Core Structures in Medicinal Chemistry

The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. researchgate.net Its prevalence is due to its ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological targets. nih.gov This versatility has led to the development of benzamide-containing drugs with diverse pharmacological activities.

Benzamide derivatives have been successfully developed as inhibitors for a range of enzymes, including histone deacetylases (HDACs), poly(ADP-ribose) polymerase (PARP), and various kinases. researchgate.net For example, Entinostat is a benzamide-containing HDAC inhibitor that has been investigated for cancer therapy. The amide group of the benzamide can act as both a hydrogen bond donor and acceptor, facilitating binding to the active sites of enzymes. nih.gov The aromatic ring also provides a platform for substitution, allowing for the fine-tuning of steric and electronic properties to optimize potency and selectivity.

Strategic Utility of Bromoacetyl Functionality as a Reactive Electrophile

The bromoacetyl group is a key functional group in the design of covalent inhibitors. It acts as a reactive electrophile, capable of forming a stable covalent bond with nucleophilic residues on target proteins. The carbon atom alpha to the carbonyl group is electron-deficient due to the withdrawing effects of both the carbonyl oxygen and the bromine atom, making it susceptible to nucleophilic attack.

In a biological context, the most common nucleophilic target for the bromoacetyl group is the thiol side chain of cysteine residues. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of a stable thioether linkage and the displacement of the bromide ion. This covalent modification can irreversibly inactivate the target protein, leading to a prolonged duration of action. The reactivity of the bromoacetyl group can be modulated, for instance, by replacing bromine with chlorine to create a less reactive chloroacetyl group.

Scope and Research Significance of 4-[(2-Bromoacetyl)amino]-N-methylbenzamide and Related Chemotypes

The combination of a benzamide scaffold and a bromoacetyl reactive group in this compound makes it a compound of considerable research interest, primarily as a potential covalent inhibitor. While specific detailed research findings on this exact molecule are limited in publicly available literature, its structural features suggest a clear path for its application in chemical biology and drug discovery.

The research significance of this compound can be inferred from studies on closely related analogs, such as 4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide. These compounds are investigated as building blocks in organic synthesis and as probes in biochemical assays to study enzyme interactions and protein modifications. The bromoacetyl moiety allows for the covalent labeling of proteins, which can be used to identify and characterize new drug targets.

The benzamide portion of the molecule can be designed to confer selectivity for a particular biological target. By modifying the substitution pattern on the benzamide ring, it is possible to optimize non-covalent interactions with the target protein, thereby positioning the bromoacetyl group for efficient covalent bond formation with a nearby nucleophilic residue. This strategy of targeted covalent inhibition has proven effective in developing highly potent and selective drugs.

Table 2: Potential Research Applications of this compound and Related Chemotypes

Application Area Rationale
Enzyme Inhibition The bromoacetyl group can covalently modify nucleophilic residues in enzyme active sites, leading to irreversible inhibition. The benzamide core can be tailored for selectivity.
Chemical Probes Can be used to covalently label and identify target proteins in complex biological systems, aiding in target validation and drug discovery.

| Covalent Drug Discovery | Serves as a lead compound or building block for the development of targeted covalent inhibitors for various diseases, including cancer and inflammatory disorders. |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-bromoacetyl)amino]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c1-12-10(15)7-2-4-8(5-3-7)13-9(14)6-11/h2-5H,6H2,1H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOWAQZYNLNNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NC(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 2 Bromoacetyl Amino N Methylbenzamide and Its Analogues

Precursor Synthesis and Intermediate Chemistry

The successful synthesis of the target compound relies heavily on the efficient preparation of its key precursors. This involves the strategic construction of substituted N-methylbenzamide scaffolds and the subsequent introduction of the reactive bromoacetyl group.

Synthesis of Substituted N-Methylbenzamide Scaffolds

The primary precursor for the title compound is 4-amino-N-methylbenzamide. The literature presents several viable routes to this and analogous substituted N-methylbenzamide intermediates, often starting from readily available nitroaromatic or halogenated compounds.

One common strategy begins with a substituted benzoic acid. For example, a multi-step synthesis can be employed starting from a compound like 2-fluoro-4-nitrotoluene. This process involves:

Oxidation : The methyl group of the toluene (B28343) derivative is oxidized to a carboxylic acid, for instance using potassium permanganate, to yield 2-fluoro-4-nitrobenzoic acid. google.comresearchgate.net

Amide Formation : The resulting benzoic acid is converted to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). This activated intermediate is then reacted with methylamine (B109427) to form the N-methylbenzamide. researchgate.netgoogle.com

Reduction : The nitro group is reduced to a primary amine. A standard method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, which efficiently yields the desired 4-amino-N-methylbenzamide scaffold. google.comresearchgate.net This reduction can also be achieved using reagents like iron powder in the presence of an acid. researchgate.net

An alternative approach starts from p-nitrobenzoic acid, which is first activated with thionyl chloride to form 4-nitrobenzoyl chloride. This acyl chloride can then be reacted with various anilines or amines to generate a range of amide intermediates. Subsequent reduction of the nitro group, typically via catalytic hydrogenation, provides the aminobenzamide core.

The following table summarizes various synthetic pathways to key aminobenzamide precursors.

Starting MaterialKey StepsIntermediate ProductFinal PrecursorReference
2-Fluoro-4-nitrotoluene1. Oxidation (KMnO₄) 2. Chlorination (SOCl₂) 3. Amination (CH₃NH₂) 4. Reduction (H₂, Pd/C)2-Fluoro-4-nitro-N-methylbenzamide4-Amino-2-fluoro-N-methylbenzamide google.comresearchgate.net
4-Chloro-3-nitrobenzoic acid1. Amination (CH₃NH₂) 2. Chlorination (SOCl₂) 3. Amination (CH₃NH₂)4-(Methylamino)-3-nitrobenzoyl chlorideN-Methyl-4-(methylamino)-3-nitrobenzamide google.com
p-Nitrobenzoic acid1. Chlorination (SOCl₂) 2. Amination (Amine) 3. Reduction (H₂, Pd/C)4-Nitro-N-substituted benzamide (B126)4-Amino-N-substituted benzamide nih.gov

Chemical Routes to Introduce the Bromoacetyl Moiety

Once the 4-amino-N-methylbenzamide scaffold is secured, the final key functionalization is the attachment of the bromoacetyl group to the amino substituent.

The most direct and widely reported method for introducing the bromoacetyl group is through a nucleophilic acyl substitution reaction using a bromoacetyl halide, typically bromoacetyl bromide or bromoacetyl chloride. researchgate.net In this reaction, the primary aromatic amine of the 4-amino-N-methylbenzamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl halide.

The reaction is typically performed under specific conditions to maximize yield and purity:

Solvent : Anhydrous aprotic solvents such as dichloromethane (B109758) (DCM) or chloroform (B151607) are commonly used to prevent hydrolysis of the highly reactive acyl halide.

Temperature : The reaction is often conducted at low temperatures (e.g., 0–5 °C) to control the exothermic nature of the reaction and minimize potential side reactions.

Base : An organic base, such as triethylamine (B128534) or pyridine, is frequently added to the reaction mixture. Its role is to scavenge the hydrogen halide (HBr or HCl) that is generated as a byproduct, preventing the protonation of the starting amine which would render it non-nucleophilic.

The general mechanism involves the formation of a tetrahedral intermediate, followed by the elimination of the halide leaving group to form the stable amide bond.

ParameterConditionPurposeReference
Acylating AgentBromoacetyl bromide or Bromoacetyl chlorideProvides the electrophilic bromoacetyl group. researchgate.net
SolventAnhydrous Dichloromethane (DCM), ChloroformProvides a non-reactive medium; prevents hydrolysis of the acyl halide. researchgate.net
Temperature0–5 °CControls reactivity and minimizes side products. researchgate.net
Base (Optional)Triethylamine, PyridineNeutralizes the acidic byproduct (HBr/HCl). researchgate.net

While acylation with bromoacetyl halides is prevalent, alternative methods exist that can be advantageous in certain synthetic contexts, particularly when dealing with sensitive substrates. One notable alternative involves the use of bromoacetic anhydride (B1165640).

Bromoacetic anhydride can be prepared in situ by reacting bromoacetic acid with a dehydrating agent such as N,N'-dicyclohexylcarbodiimide (DCC). google.com The resulting symmetric anhydride is a potent acylating agent that reacts with the primary amine of the benzamide precursor to form the desired bromoacetylated product. google.com This method offers an alternative to the often harsh conditions associated with acyl halides and avoids the generation of strongly acidic byproducts. The reaction with an anhydride produces bromoacetic acid as a byproduct, which is less corrosive than HBr.

This approach is particularly useful in solid-phase peptide synthesis, where the anhydride is reacted with a resin-bound amine to introduce the bromoacetyl moiety. google.com The reaction is typically monitored for completion using a colorimetric test like the ninhydrin (B49086) reaction to detect any remaining free amine. google.com

Multi-Step Organic Synthesis Approaches for Benzamide Derivatives

The synthesis of more complex benzamide analogues often requires sophisticated multi-step strategies to build molecular complexity in a controlled and efficient manner.

Convergent Synthesis Strategies for Complex Benzamide Analogues

This approach offers several advantages:

Flexibility : It allows for the easy generation of a library of analogues by coupling a common intermediate with a variety of different fragments. For instance, a core bromoacetylated benzamide fragment could be synthesized and then coupled with a range of different nucleophile-containing fragments to explore structure-activity relationships.

Easier Purification : Intermediates are more complex and have higher molecular weights, often making them easier to purify from unreacted starting materials or reagents.

In the context of 4-[(2-Bromoacetyl)amino]-N-methylbenzamide analogues, a convergent approach could involve the synthesis of a substituted 4-amino-N-methylbenzamide core and a separate synthesis of a complex bromoacetylating agent. These two fragments would then be joined in a final coupling step. The bromoacetyl group itself is a reactive handle that can be used in a convergent fragment coupling step, reacting with nucleophiles like thiols to form more complex structures.

Optimization of Reaction Conditions and Yields in Bench-Scale Synthesis

The bench-scale synthesis of this compound is typically achieved through the acylation of a 4-amino-N-methylbenzamide precursor with a bromoacetylating agent, such as bromoacetyl bromide or bromoacetyl chloride. The optimization of this process is critical for maximizing product yield and purity while ensuring scalability and reproducibility. Key reaction parameters that are systematically varied and studied include the choice of solvent, the type and stoichiometry of the base, reaction temperature, and reaction time.

A common synthetic approach involves the nucleophilic attack of the amino group of 4-amino-N-methylbenzamide on the electrophilic carbonyl carbon of the bromoacetyl halide. This reaction generates hydrogen bromide (HBr) as a byproduct, which can protonate the starting amine, rendering it unreactive. Therefore, a base is typically added to neutralize the HBr and drive the reaction to completion.

Solvent Selection: The choice of solvent is crucial as it must dissolve the reactants and facilitate the reaction while minimizing side reactions. Anhydrous aprotic solvents like dichloromethane (DCM) or chloroform are frequently used to prevent hydrolysis of the acylating agent. Optimization studies often compare a range of solvents to identify the one that provides the best balance of solubility, reaction rate, and ease of product isolation.

Base and Stoichiometry: Organic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly employed to scavenge the HBr produced. The optimization process involves screening different bases and adjusting their stoichiometric ratio relative to the reactants. An excess of the base can sometimes lead to side reactions, while an insufficient amount may result in incomplete conversion.

Temperature Control: The acylation reaction is often exothermic. Maintaining a low temperature, typically between 0 and 5 °C, is essential to control the reaction rate, prevent the formation of impurities, and minimize potential degradation of the product. Studies to optimize this parameter involve running the reaction at various temperatures to determine the optimal point for yield and purity.

Reaction Time: The duration of the reaction is another critical factor. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) allows for the determination of the point at which the consumption of the starting material is maximized without significant product degradation.

The following interactive table summarizes key parameters that are typically optimized in the bench-scale synthesis of this compound and its analogues.

ParameterVariable ConditionsGoal of OptimizationTypical Range/Examples
Solvent Polarity, aprotic/protic natureMaximize reactant solubility, minimize side reactionsDichloromethane, Chloroform, Tetrahydrofuran
Base Strength, steric hindranceNeutralize HBr byproduct, avoid side reactionsTriethylamine, DIPEA
Temperature Reaction kinetics and stabilityControl exothermicity, maximize yield and purity0 °C to room temperature
Reactant Ratio Stoichiometry of amine vs. acylating agentEnsure complete conversion of limiting reagent1:1 to 1:1.2
Reaction Time Duration of the reactionAchieve maximum conversion, minimize degradation1 to 12 hours

In analogous syntheses, such as the preparation of 4-amino-2-fluoro-N-methylbenzamide, optimization of a hydrogenation step using a Pd/C catalyst has been shown to achieve yields as high as 98%. researchgate.netgoogle.com This highlights the importance of catalyst selection and optimization of reaction conditions (e.g., pressure, temperature, solvent) in achieving high-yield processes, a principle that can be applied to various steps in the synthesis of complex benzamides. researchgate.netgoogle.com

Sustainable Chemistry Principles in Benzamide Synthesis

Amide bond formation is one of the most frequently performed reactions in pharmaceutical and chemical industries. Traditional methods often rely on stoichiometric activating agents (like carbodiimides or acid chlorides) that generate significant amounts of waste, leading to poor atom economy. sciepub.com Green chemistry seeks to address these shortcomings through several key strategies applicable to benzamide synthesis.

Catalytic Approaches: A central tenet of green chemistry is the use of catalysts over stoichiometric reagents. Catalytic methods for direct amide formation from carboxylic acids and amines are highly desirable as they generate water as the only byproduct. researchgate.net For instance, boric acid has been demonstrated as a simple and effective catalyst for the amidation of benzoic acid, offering a greener alternative to traditional coupling reagents. sciepub.com Enzymatic catalysis, using enzymes like Candida antarctica lipase (B570770) B (CALB), also presents a sustainable pathway for amide synthesis, often proceeding under mild conditions and in greener solvents. nih.gov

Solvent Selection: Solvents contribute significantly to the environmental impact of a chemical process. There is a strong emphasis on replacing hazardous solvents, such as chlorinated hydrocarbons, with more environmentally benign alternatives. bohrium.com Research has identified several "green" solvents for amide synthesis, including biomass-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), as well as water. bohrium.comresearchgate.net In some cases, solvent-free reactions, where reactants are heated together directly or triturated, offer the most sustainable option by completely eliminating solvent waste. tandfonline.comresearchgate.net

Atom Economy and Waste Reduction: The twelve principles of green chemistry emphasize maximizing atom economy, meaning that the maximum number of atoms from the reactants should be incorporated into the final product. nih.gov Direct amidation and catalytic approaches are inherently more atom-economical than methods requiring protecting groups or stoichiometric activators. quora.com For example, the synthesis of benzamides from anilines and enol esters can proceed under solvent-free conditions, providing good yields and isolating the product by simple crystallization, thus minimizing waste. tandfonline.com

The table below outlines key green chemistry principles and their application in the context of benzamide synthesis.

Green Chemistry PrincipleApplication in Benzamide SynthesisExamples
Waste Prevention Designing syntheses to minimize byproduct formation.Using catalytic methods instead of stoichiometric activators.
Atom Economy Maximizing the incorporation of reactant atoms into the final product.Direct condensation of carboxylic acids and amines.
Less Hazardous Chemical Syntheses Using and generating substances with little to no toxicity.Replacing toxic reagents like thionyl chloride with greener alternatives.
Safer Solvents and Auxiliaries Eliminating or replacing hazardous solvents.Using water, 2-MeTHF, or performing reactions under solvent-free conditions. bohrium.comtandfonline.com
Catalysis Using catalytic reagents in small amounts over stoichiometric ones.Boric acid-catalyzed amidation; enzymatic synthesis with lipases. nih.govsciepub.com
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure.Photoinduced reactions or enzymatic processes that operate under mild conditions. nih.govnih.gov

By integrating these principles, the synthesis of this compound and its analogues can be made more efficient, cost-effective, and environmentally responsible.

Reactivity and Chemical Transformations of 4 2 Bromoacetyl Amino N Methylbenzamide

Electrophilic Reactivity of the Alpha-Bromo Ketone Moiety

The key to the compound's reactivity lies in the alpha-bromo ketone structure. The electron-withdrawing effect of the adjacent carbonyl group significantly increases the polarity of the carbon-bromine bond. nih.gov This polarization renders the alpha-carbon highly electrophilic and susceptible to attack by nucleophiles. nih.gov Consequently, α-bromo ketones are known to be highly reactive in bimolecular nucleophilic substitution (SN2) reactions, often exhibiting greater reaction rates than corresponding primary alkyl halides. nih.govlibretexts.org

The bromoacetyl group is an effective alkylating agent, capable of forming stable covalent bonds with biological nucleophiles. This reactivity is particularly relevant in biochemical contexts, where the compound can interact with nucleophilic residues on proteins and other biomolecules. The primary mechanism for this interaction is an SN2 reaction.

In this mechanism, a nucleophilic group, such as the thiol of a cysteine residue or the imidazole (B134444) nitrogen of a histidine residue within a protein, attacks the electron-deficient carbon atom bearing the bromine. This attack leads to the formation of a transition state where the nucleophile and the leaving group (bromide ion) are both partially bonded to the alpha-carbon. libretexts.org The reaction concludes with the displacement of the bromide ion, resulting in a new covalent bond between the benzamide (B126) derivative and the biological molecule. This covalent modification can lead to the inhibition of enzyme activity, making such compounds useful as probes for studying enzyme function.

Table 1: Common Biological Nucleophiles and Their Reaction Sites

Nucleophile (Amino Acid Residue)Reactive GroupResulting Covalent Bond
CysteineThiol (-SH)Thioether
HistidineImidazole RingN-C Bond
LysineEpsilon-amino (-NH₂)Secondary Amine
MethionineThioether (-S-CH₃)Sulfonium Ion

Achieving selective alkylation in a complex biological milieu, which contains a multitude of potential nucleophiles, is a significant challenge. The selectivity of 4-[(2-Bromoacetyl)amino]-N-methylbenzamide for a specific target is influenced by several factors. These include the intrinsic nucleophilicity of the target site, its accessibility within a folded protein structure, and the local microenvironment (e.g., pH and polarity). By targeting unique and highly reactive nucleophiles, such as a cysteine residue in the active site of a specific enzyme, a degree of selectivity can be achieved. The bromoacetyl moiety's reactivity makes it a candidate for the design of covalent inhibitors in medicinal chemistry.

Derivatization Strategies for Functional Exploration

Derivatization is a technique used to convert a compound into a product of similar chemical structure, known as a derivative, to enhance its properties for analysis or to explore its structure-activity relationships. actascientific.com The electrophilic nature of this compound makes it an ideal scaffold for derivatization. By reacting it with a variety of nucleophiles, a library of new compounds with diverse functionalities can be synthesized.

These strategies often involve simple substitution reactions where the bromine atom is replaced. For example, reaction with various amines, thiols, or alcohols can introduce new functional groups, altering the compound's solubility, polarity, and biological activity. This approach allows for the systematic exploration of how different chemical modifications affect the molecule's function.

Table 2: Examples of Derivatization Reactions

Reactant NucleophileNucleophilic GroupResulting Derivative Class
Primary/Secondary Amine-NHR / -NR₂Amino Ketone
Thiol-SHThioether
Alcohol-OHEther
Carboxylate-COO⁻Ester

Mechanistic Investigations of Biological Interactions

Studies on Covalent Modification of Target Proteins

There is a lack of specific studies detailing the irreversible enzyme inhibition mechanisms and kinetic parameters for 4-[(2-Bromoacetyl)amino]-N-methylbenzamide. The expected mechanism would involve a two-step process: an initial non-covalent binding to the target enzyme, followed by the irreversible covalent bond formation. The kinetics of such inhibition are typically characterized by a time-dependent loss of enzyme activity. The determination of kinetic constants such as the inactivation rate constant (k_inact) and the inhibitor concentration that yields half-maximal inactivation rate (K_I) would be crucial for understanding its potency and specificity. However, no such data has been published for this specific compound.

Affinity labeling and chemoproteomics are powerful techniques to identify the protein targets of covalent inhibitors. These approaches utilize the reactive nature of the compound to tag and subsequently identify its binding partners within a complex biological sample, such as a cell lysate. While this compound is a suitable candidate for such studies, there are no published reports of its use in either affinity labeling or chemoproteomics experiments. Such studies would be instrumental in elucidating its cellular targets and off-target effects.

Identification and Validation of Molecular Targets

The identification and validation of the specific molecular targets of this compound have not been reported. Identifying the proteins that are covalently modified by this compound is a critical step in understanding its biological effects. Techniques such as mass spectrometry-based proteomics are typically employed to identify the modified proteins and the precise sites of covalent adduction. Without such experimental data, the molecular targets of this compound remain purely speculative.

Kinetic Characterization of Compound-Biomolecule Interactions

A thorough kinetic characterization of the interaction between this compound and any specific biomolecule is not available in the scientific literature. Such studies would involve measuring the rates of covalent modification and determining the binding affinity. This information is essential for evaluating the compound's efficacy and selectivity as a chemical probe or potential therapeutic agent.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Critical Structural Features for Biological Potency and Selectivity

The biological potential of 4-[(2-Bromoacetyl)amino]-N-methylbenzamide is intrinsically linked to several key structural motifs. The molecule can be dissected into three primary components: the reactive bromoacetyl group, the central benzamide (B126) core, and the N-methylamide substituent.

The Bromoacetyl Group : This is arguably the most critical feature for a specific type of biological activity. The bromoacetyl moiety is a reactive electrophile, designed to form covalent bonds with nucleophilic residues, such as cysteine, on target proteins or enzymes. This irreversible interaction can lead to potent and sustained inhibition of enzyme activity. The potency is therefore highly dependent on the presence and accessibility of this reactive group.

The Benzamide Core : The central phenyl ring and its associated amide linkages serve as a scaffold, orienting the reactive group and the N-methylamide into a specific three-dimensional conformation. The para-substitution pattern on the benzene (B151609) ring is crucial for positioning the bromoacetylamino and N-methylbenzamide groups in a way that facilitates optimal interaction with a biological target.

The N-methylamide Group : This portion of the molecule can significantly influence its pharmacokinetic properties, such as solubility and membrane permeability. The methyl group provides a degree of steric bulk and affects the hydrogen bonding capacity of the terminal amide, which can be critical for binding affinity and selectivity within a specific protein pocket.

Impact of Substituent Variations on Reactivity and Binding Profile

Modifying the substituents on the this compound scaffold has a profound impact on its chemical reactivity and how it interacts with biological targets.

The reactivity of the molecule is primarily centered on the bromoacetyl group. Replacing the bromine atom with other halogens (e.g., chlorine or iodine) would alter the electrophilicity and leaving group potential of the acetyl moiety, thereby modulating the rate of covalent bond formation with the target protein.

Variations in the N-alkyl substituent on the terminal benzamide can drastically alter the compound's binding profile and physicochemical properties. For instance, increasing the alkyl chain length from a methyl to a butyl group increases steric hindrance. This can either enhance binding by filling a hydrophobic pocket or reduce it by clashing with the protein surface. Such modifications also impact properties like lipophilicity, which affects membrane permeability.

Compound/AnalogueKey Structural Difference from Parent CompoundPredicted Impact on Properties
4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamideN,N-dimethyl instead of N-methyl on the terminal amideReduced hydrogen bond donor capacity, potentially altered binding specificity.
4-[(2-Bromoacetyl)amino]-N-butylbenzamideN-butyl instead of N-methyl on the terminal amideIncreased steric hindrance and lipophilicity, potentially affecting membrane permeability and binding pocket interactions.
4-[(2-Chloroacetyl)amino]-N-methylbenzamideChloroacetyl instead of bromoacetyl groupLower reactivity of the electrophilic group, leading to a slower rate of covalent modification.

Design Principles for Enhanced Target Engagement and Specificity

The design of more effective analogues of this compound is guided by principles aimed at optimizing its interaction with a specific biological target while minimizing off-target effects.

A primary strategy involves modifying the benzamide core to improve non-covalent interactions with the target protein before the covalent bond forms. This could involve adding substituents to the phenyl ring that can form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with corresponding residues in the protein's binding site. This "pre-covalent" affinity is crucial for ensuring that the reactive bromoacetyl group is correctly positioned to react with its intended nucleophilic partner.

To enhance specificity, computational methods like molecular docking can be employed to predict how different analogues will bind to the target protein versus other proteins. This allows for the rational design of modifications that favor binding to the desired target. For example, if the target has a small hydrophobic pocket, extending the N-alkyl chain might be detrimental, whereas for a target with a larger pocket, it could be beneficial.

Another design principle involves fine-tuning the reactivity of the electrophilic warhead. While a highly reactive group ensures rapid covalent modification, it may also lead to non-specific reactions with other biological molecules, causing toxicity. Therefore, modulating the reactivity by changing the halogen or adjacent atoms can optimize the balance between target engagement and off-target reactivity.

Comparative Analysis with Other Reactive Benzamide Analogues

The structure-activity relationships of this compound can be further understood by comparing it to other benzamide derivatives.

For instance, in the context of SARS-CoV PLpro inhibitors, studies on non-covalent benzamide inhibitors have shown that the stereochemistry (e.g., (R)- vs. (S)-configuration at a chiral center) and the orientation of the amide bond are critical for activity. nih.gov While this compound is not a direct analogue of these inhibitors, these findings highlight the sensitivity of biological targets to subtle structural changes in the benzamide scaffold. nih.gov

Other research on 4-methylbenzamide (B193301) derivatives as protein kinase inhibitors demonstrates a strategy where a core benzamide structure is preserved, and substituents are varied to achieve specific interactions, such as mimicking the natural ATP substrate. nih.gov This contrasts with the covalent inhibition mechanism of this compound but underscores the versatility of the benzamide core in designing different types of inhibitors.

The key distinction for this compound and its close analogues remains the presence of the reactive bromoacetyl group, which designates it as a covalent inhibitor. The SAR for such compounds is a composite of optimizing the non-covalent binding of the benzamide scaffold and tuning the reactivity of the electrophilic warhead for specific and efficient target modification.

Computational and Theoretical Approaches

Molecular Docking and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of 4-[(2-Bromoacetyl)amino]-N-methylbenzamide, which contains a reactive bromoacetyl moiety, covalent docking is a particularly relevant approach. This method is specifically designed to model the formation of a covalent bond between a ligand and its protein target. nih.gov

Covalent docking algorithms are capable of predicting the binding mode of ligands that form a covalent linkage with a specific amino acid residue within a protein's binding site. nih.gov For this compound, the electrophilic carbon of the bromoacetyl group is a prime candidate for nucleophilic attack by residues such as cysteine or serine in a protein's active site. nih.gov Docking simulations can help identify potential protein targets and predict the precise geometry of the covalent adduct.

The process typically involves several steps:

Receptor and Ligand Preparation: The three-dimensional structures of the target protein and this compound are prepared. This includes adding hydrogen atoms, assigning partial charges, and defining the reactive center on both the ligand (the bromoacetyl group) and the protein (the nucleophilic residue).

Conformational Sampling: The docking algorithm explores a multitude of possible conformations and orientations of the ligand within the protein's binding site.

Covalent Bond Formation: The software then models the formation of the covalent bond between the ligand and the specified amino acid residue.

Scoring and Ranking: The resulting poses are evaluated using a scoring function that estimates the binding affinity, taking into account both non-covalent interactions and the formation of the covalent bond.

While specific docking studies on this compound are not extensively reported in publicly available literature, numerous studies on analogous benzamide (B126) and bromoacetamide derivatives have demonstrated the utility of this approach in drug discovery and chemical biology. nih.govnih.gov These studies provide a framework for how molecular docking can be applied to understand the interactions of this compound with its biological targets.

ParameterDescriptionTypical Software
Target ProteinThe biological macromolecule of interest.AutoDock, GOLD, Schrödinger Suite
LigandThis compound-
Reactive ResidueNucleophilic amino acid (e.g., Cysteine, Serine).-
Search AlgorithmMethod for exploring ligand conformations (e.g., Lamarckian Genetic Algorithm).-
Scoring FunctionMathematical function to estimate binding affinity.-

Quantum Chemical Analysis of Reactivity and Electronic Structure

Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. tandfonline.com For this compound, these calculations can provide valuable insights into the properties of the bromoacetyl group, which is key to its function as a covalent modifier.

DFT calculations can be used to determine a range of electronic properties, including:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. A low LUMO energy for this compound would indicate a high susceptibility to nucleophilic attack on the bromoacetyl moiety.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP map would likely show a significant positive potential around the acetyl carbon and the adjacent carbon bearing the bromine atom, confirming their electrophilic nature.

Atomic Charges: Calculation of partial atomic charges can quantify the electrophilicity of specific atoms. This data can pinpoint the most likely site for a nucleophilic attack.

Reactivity Descriptors: Conceptual DFT provides a framework for calculating various reactivity indices, such as chemical hardness, softness, and the electrophilicity index. orientjchem.org These descriptors can be used to compare the reactivity of this compound with other covalent modifiers. orientjchem.org

By performing these calculations, researchers can gain a fundamental understanding of the intrinsic reactivity of this compound and predict its behavior in chemical and biological systems.

Calculated PropertySignificance for this compound
HOMO-LUMO GapIndicates chemical reactivity and stability.
Electrostatic PotentialIdentifies electrophilic sites for covalent bond formation.
Partial Atomic ChargesQuantifies the electrophilicity of the bromoacetyl group.
Global Electrophilicity IndexProvides a measure of the compound's overall electrophilic nature. orientjchem.org

Molecular Dynamics Simulations of Ligand-Protein Complexes

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and interactions of a ligand-protein complex over time. nih.govdntb.gov.ua For this compound, MD simulations are invaluable for understanding the stability of the non-covalent complex that precedes covalent bond formation, as well as the dynamics of the final covalent adduct. nih.gov

A typical MD simulation of a this compound-protein complex would involve the following:

System Setup: The initial coordinates of the complex, often obtained from molecular docking, are placed in a simulation box filled with solvent molecules (typically water) and ions to mimic physiological conditions.

Force Field Application: A force field is used to describe the potential energy of the system as a function of the atomic positions.

Simulation Run: The equations of motion are integrated over time, generating a trajectory that describes the movement of every atom in the system.

Trajectory Analysis: The resulting trajectory is analyzed to extract information about the stability of the complex, key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and conformational changes in both the ligand and the protein.

MD simulations can help to:

Assess the stability of the initial non-covalent binding pose.

Identify key residues involved in the recognition and binding of the ligand.

Observe conformational changes in the protein upon ligand binding.

Calculate the binding free energy of the complex.

These simulations provide a more realistic and detailed picture of the ligand-protein interaction compared to the static view offered by molecular docking alone.

Simulation ParameterPurpose in Studying the Ligand-Protein Complex
Root Mean Square Deviation (RMSD)To assess the stability of the complex over time.
Root Mean Square Fluctuation (RMSF)To identify flexible regions of the protein upon ligand binding.
Hydrogen Bond AnalysisTo determine the key hydrogen bonding interactions between the ligand and protein.
Binding Free Energy Calculation (e.g., MM/PBSA)To estimate the strength of the ligand-protein interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fiveable.mejocpr.com For a class of compounds including this compound, QSAR models can be developed to predict the biological activity of new, unsynthesized analogs. nih.gov

The development of a QSAR model typically involves:

Data Set Collection: A set of compounds with known biological activities (e.g., inhibitory concentrations) is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical properties, topological indices), are calculated for each compound in the data set.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously evaluated using various statistical techniques.

Once a validated QSAR model is established, it can be used to predict the activity of new compounds based solely on their chemical structure. This can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising candidates. QSAR studies on related benzamide and acetamide (B32628) derivatives have successfully identified key structural features that influence their biological activity. nih.govkg.ac.rs

QSAR ComponentDescriptionExample
Dependent VariableThe biological activity to be predicted.IC50, Ki
Independent VariablesMolecular descriptors calculated from the chemical structure.LogP, Molecular Weight, Topological Polar Surface Area
Statistical MethodAlgorithm used to build the predictive model.Multiple Linear Regression, Partial Least Squares, Support Vector Machines
Validation MetricsStatistical parameters to assess the model's predictive power.R², Q², RMSE

De Novo Design Methodologies based on Computational Screening

De novo design refers to the computational generation of novel molecular structures with desired properties. mdpi.com Starting from the scaffold of this compound, de novo design methodologies can be employed to create new potential covalent inhibitors with improved potency, selectivity, or pharmacokinetic properties.

Computational screening is an integral part of this process. Large virtual libraries of compounds can be generated by systematically modifying the core structure of this compound. These modifications could include:

Altering the substitution pattern on the benzamide ring.

Replacing the N-methyl group with other substituents.

Modifying the linker between the benzamide and the bromoacetyl group.

These virtual libraries can then be screened using the computational methods described above. For instance, high-throughput molecular docking can be used to rapidly assess the binding affinity of thousands of virtual compounds against a specific protein target. The most promising candidates identified through this screening process can then be prioritized for synthesis and experimental testing. This iterative cycle of design, screening, and testing is a powerful strategy for the discovery of novel bioactive molecules.

Design StrategyDescriptionComputational Tool
Fragment-based GrowthBuilding new molecules by adding chemical fragments to the core scaffold.LigBuilder, AutoGrow
Scaffold HoppingReplacing the core scaffold with a different chemical moiety while retaining key binding interactions.Scaffold Hunter, DOGS
Virtual Library EnumerationSystematically generating a large number of derivatives from a common core.Schrödinger's CombiGlide, MOE
High-Throughput Virtual ScreeningRapidly screening large virtual libraries against a biological target.Glide, AutoDock Vina

Applications As Research Probes in Chemical Biology and Proteomics

Utility in Target Discovery and Validation in Cellular Systems

The identification and validation of protein targets of bioactive small molecules are crucial steps in drug discovery and in understanding fundamental biological processes. Covalent probes, such as 4-[(2-Bromoacetyl)amino]-N-methylbenzamide, can be powerful tools for these purposes. The strategy involves using the small molecule to "fish" for its binding partners in a complex biological sample, such as a cell lysate or even in living cells.

The bromoacetyl moiety of this compound can react with nucleophilic residues like cysteine, histidine, or lysine, which are often found in the binding sites of proteins. By synthesizing a version of this compound that includes a reporter tag (e.g., biotin (B1667282) or a fluorescent dye), researchers can covalently label the target protein(s). Subsequent to labeling, the protein-probe complexes can be enriched and identified using proteomic techniques, such as mass spectrometry. This approach, often referred to as chemical proteomics, can reveal the cellular targets of a compound and provide insights into its mechanism of action.

Furthermore, once a potential target is identified, this compound can be used in competitive binding assays to validate the interaction. In such an experiment, the biological system is pre-incubated with a non-tagged version of the compound before the addition of a tagged probe. A reduction in the signal from the tagged probe for a particular protein indicates that the non-tagged compound is binding to the same site, thus validating the interaction.

Parameter Description Relevance to this compound
Target Identification The process of identifying the molecular targets of a compound.The bromoacetyl group can covalently bind to target proteins, enabling their isolation and identification.
Target Validation The confirmation that a molecular target is responsible for the observed biological effect of a compound.Can be used in competitive binding assays to confirm target engagement in a cellular context.
Mechanism of Action The specific biochemical interaction through which a drug substance produces its pharmacological effect.By identifying the target, the mechanism of action of related benzamide (B126) compounds can be elucidated.

Development of Activity-Based Protein Profiling (ABPP) Probes

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that utilizes active site-directed covalent probes to assess the functional state of enzymes in complex proteomes. nih.gov An activity-based probe (ABP) typically consists of a reactive group (the "warhead"), a recognition element, and a reporter tag. mtoz-biolabs.com

This compound can serve as a scaffold for the development of ABPP probes. The bromoacetyl group functions as an effective electrophilic warhead that can covalently modify a nucleophilic residue in an enzyme's active site. nih.gov The N-methylbenzamide portion of the molecule can be modified to enhance selectivity for a particular enzyme or enzyme family. For instance, by altering the substituents on the benzamide ring, it may be possible to generate probes that preferentially target specific classes of enzymes, such as certain hydrolases or transferases.

To be utilized as an ABP, this compound would be synthesized with a reporter tag, such as a fluorophore for in-gel fluorescence scanning or a biotin tag for affinity purification and mass spectrometry-based identification of labeled proteins. mtoz-biolabs.com The use of such probes allows for the profiling of enzyme activities in their native biological context, providing valuable information about changes in enzyme function in response to various stimuli or in different disease states.

ABP Component Function Implementation with this compound
Reactive Group (Warhead) Forms a covalent bond with the target enzyme.The bromoacetyl group serves as the electrophilic warhead.
Recognition Element Provides selectivity for a specific enzyme or enzyme family.The N-methylbenzamide scaffold can be modified to confer selectivity.
Reporter Tag Enables detection and identification of labeled proteins.A fluorophore or biotin can be chemically incorporated into the molecule.

Cross-Linking Agents for Protein-Protein Interaction Studies

Understanding the intricate network of protein-protein interactions (PPIs) is fundamental to deciphering cellular processes. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for identifying PPIs and mapping their interaction interfaces. creative-proteomics.com Cross-linking agents are molecules with two or more reactive groups that can covalently link proteins that are in close proximity. thermofisher.com

While this compound itself is a monofunctional reagent, its core structure can be adapted to create bifunctional cross-linking agents. For example, a derivative could be synthesized to contain two bromoacetyl groups, creating a homobifunctional cross-linker that would react with nucleophilic residues on two interacting proteins.

Alternatively, a heterobifunctional cross-linker could be developed by incorporating a different reactive group in addition to the bromoacetyl moiety. creative-proteomics.com For instance, an N-hydroxysuccinimide (NHS) ester could be added to target primary amines (lysine residues), while the bromoacetyl group targets sulfhydryl groups (cysteine residues). huji.ac.il The defined spacer arm length of such a cross-linker would provide distance constraints that are valuable for the structural modeling of protein complexes.

Cross-linker Type Reactive Groups Potential Application of a this compound Derivative
Homobifunctional Two identical reactive groups.A derivative with two bromoacetyl groups for linking two nucleophilic residues.
Heterobifunctional Two different reactive groups.A derivative with a bromoacetyl group and another reactive group (e.g., NHS ester) for linking different types of residues.

Tools for Elucidating Enzyme Active Site Architectures

The bromoacetyl group of this compound makes it a valuable tool for probing the architecture of enzyme active sites. As an affinity label, it can be used to identify and characterize the amino acid residues that are crucial for substrate binding and catalysis.

When an enzyme is incubated with this compound, the compound can form a covalent bond with a nucleophilic residue within the active site, leading to irreversible inhibition. By digesting the modified enzyme and analyzing the resulting peptides by mass spectrometry, the exact site of covalent modification can be identified. This information provides direct evidence for the proximity of that residue to the binding pocket.

Furthermore, by comparing the reactivity of a series of analogs of this compound with modified benzamide structures, researchers can gain insights into the steric and electronic requirements of the active site. This approach, known as structure-activity relationship (SAR) analysis, can help to map the topology of the active site and guide the design of more potent and selective enzyme inhibitors.

Technique Information Gained Role of this compound
Affinity Labeling Identification of active site residues.Covalently modifies nucleophilic residues in the active site.
Mass Spectrometry Precise location of modification.Enables the identification of the specific amino acid residue that is labeled.
Structure-Activity Relationship (SAR) Understanding of the steric and electronic properties of the active site.Analogs with systematic structural modifications can be used to probe the active site environment.

Future Directions and Emerging Research Perspectives

Integration with Advanced Omics Technologies for Systems-Level Analysis

The era of "omics" — genomics, transcriptomics, proteomics, and metabolomics — offers a system-wide view of cellular processes, providing a powerful platform for understanding the action of bioactive compounds. nih.gov For a reactive probe like 4-[(2-Bromoacetyl)amino]-N-methylbenzamide, integration with proteomics and metabolomics is a particularly promising future direction.

Chemoproteomics, a key sub-discipline of proteomics, utilizes chemical probes to identify protein targets in their native cellular environment. The bromoacetyl moiety of this compound can covalently bind to nucleophilic amino acid residues, such as cysteine, on proteins. This property allows the compound to be used as a probe in activity-based protein profiling (ABPP) to map its interaction landscape across the entire proteome. By comparing the protein-binding profile in different cellular states, researchers can gain unbiased, systems-level insights into its mechanism of action and identify both intended targets and potential off-target effects.

Future studies could involve synthesizing derivatives of this compound that incorporate a reporter tag (e.g., biotin (B1667282) or a clickable alkyne group). This would enable the enrichment and subsequent identification of covalently modified proteins via mass spectrometry, providing a comprehensive inventory of its cellular binding partners.

Omics TechnologyApplication for this compoundPotential Insights
Chemoproteomics Use as a reactive probe to covalently label proteins in complex biological samples (e.g., cell lysates or living cells).Identification of primary and secondary biological targets; understanding of off-target effects.
Metabolomics Analysis of changes in the cellular metabolome following treatment with the compound.Elucidation of downstream effects on metabolic pathways resulting from target engagement.
Transcriptomics Measurement of changes in gene expression profiles after cellular exposure to the compound.Understanding the cellular response to target inhibition and identifying compensatory mechanisms.

Rational Design of Next-Generation Covalent Inhibitors with Tunable Reactivity

Covalent inhibitors have seen a resurgence in drug discovery, with a modern focus on optimizing both potency and safety. youtube.com The bromoacetyl group is a potent electrophile, which can lead to indiscriminate reactivity. A key future direction is the rational design of next-generation inhibitors based on the this compound scaffold, with finely tuned reactivity to enhance target specificity and minimize off-target binding.

This can be achieved by:

Modulating the Electrophile: While the bromoacetyl group is highly reactive, its electrophilicity can be attenuated by modifying adjacent electronic-withdrawing or -donating groups on the benzamide (B126) scaffold. This allows for the creation of a library of compounds with a spectrum of reactivities.

Developing Reversible Covalent Inhibitors: A significant advancement in the field is the development of reversible covalent inhibitors, which balance the durability of a covalent bond with the capacity for dissociation. youtube.com While the bromoacetyl group typically forms irreversible bonds, future research could explore replacing it with warheads capable of reversible covalent interactions (e.g., cyanoacrylamides or aldehydes) while retaining the core benzamide scaffold for target recognition. youtube.comresearchgate.net This strategy combines the high occupancy and prolonged effect of covalent binding with a reduced risk of permanent off-target modification.

The design process involves a two-step mechanism: initial non-covalent binding to the target protein, followed by the covalent bond formation. youtube.com By optimizing the benzamide portion for high-affinity non-covalent interactions, the inhibitor can be directed to the desired target, ensuring that the reactive warhead is positioned correctly to bind to a specific nucleophile within the binding site. youtube.com

Exploration of Novel Biological Targets Amenable to Electrophilic Modification

The ability of this compound to react with nucleophilic amino acids makes it an ideal tool for discovering novel functional sites on proteins that are amenable to electrophilic modification. Many proteins, not just enzymes with active-site cysteines, possess reactive residues in allosteric sites, cryptic pockets, or protein-protein interfaces. Targeting these sites can modulate protein function in ways not achievable with traditional competitive inhibitors.

Future research can employ this compound or its derivatives in screening campaigns to identify new "druggable" targets. This approach is particularly valuable for proteins previously considered "undruggable," such as transcription factors and scaffolding proteins. Chemoproteomic platforms are central to this discovery effort, as they can screen for covalent binding events on a proteome-wide scale, thereby uncovering novel ligand-protein interactions that can be validated and optimized for therapeutic development. The compound serves as a starting point for fragment-based ligand discovery, where the bromoacetyl group ensures a covalent link to a target, allowing for the identification of even weak binding fragments that can be built upon to create potent and specific modulators.

Methodological Advancements in Synthesis and Characterization of Reactive Probes

Continued progress in the field relies on the development of robust and efficient methods for synthesizing and characterizing reactive compounds like this compound.

Synthesis: The standard synthesis involves the acylation of 4-amino-N-methylbenzamide with bromoacetyl bromide. Future methodological advancements may focus on developing cleaner, more environmentally friendly, and scalable synthetic routes. For instance, patents related to similar benzamide structures describe processes using Pd/C catalytic hydrogenation for reduction steps, which is a cleaner alternative to older methods using reagents like iron powder. google.comresearchgate.netchemicalbook.com The development of one-pot synthesis procedures or flow chemistry approaches could further enhance efficiency and yield for creating libraries of related compounds.

Characterization: Beyond standard structural confirmation with NMR and mass spectrometry, the characterization of reactive probes involves confirming their intended interaction with a biological target. Advanced techniques are crucial for this:

Intact Protein Mass Spectrometry: This technique can precisely determine the mass of a target protein before and after incubation with the compound, confirming the formation of a covalent adduct.

X-ray Crystallography: Obtaining a co-crystal structure of an inhibitor covalently bound to its target protein provides definitive, high-resolution proof of the binding mode and the specific amino acid residue that has been modified. researchgate.net

Advanced Spectroscopy: Techniques like Surface Plasmon Resonance (SPR) can be used to study the kinetics of both the initial non-covalent binding and the subsequent covalent reaction, providing a deeper understanding of the inhibitor's mechanism.

These advanced methods are critical for validating the rational design principles discussed previously and ensuring that next-generation probes and inhibitors behave as intended.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.